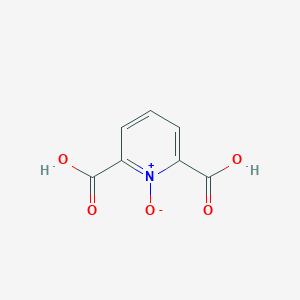

1-oxidopyridin-1-ium-2,6-dicarboxylic acid

概要

説明

1-oxidopyridin-1-ium-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of pyridine-2,6-dicarboxylic acid using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of pyridine-2,6-dicarboxylic acid 1-oxide often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as manganese dioxide or platinum can enhance the reaction rate and yield .

化学反応の分析

Types of Reactions: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: It can be reduced back to pyridine-2,6-dicarboxylic acid under specific conditions.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, manganese dioxide, or platinum catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: Pyridine-2,6-dicarboxylic acid.

Substitution: Esters or amides of pyridine-2,6-dicarboxylic acid 1-oxide.

科学的研究の応用

Applications in Organic Synthesis

1-Oxidopyridin-1-ium-2,6-dicarboxylic acid serves as an important intermediate in organic synthesis. Its derivatives can be utilized to produce:

- Esters and Amides : These compounds are widely used in pharmaceuticals and agrochemicals.

- Polymers : It acts as a monomer in the synthesis of polyamide and polyester copolymers, which are essential for producing high-performance materials .

Pharmaceutical Applications

The compound has garnered attention for its potential in medicinal chemistry. It can act as a precursor for synthesizing various bioactive molecules, including:

- Antimicrobial Agents : Research indicates that derivatives of this compound can inhibit bacterial enzymes such as NDM-1 (New Delhi metallo-beta-lactamase), which is responsible for antibiotic resistance. Studies have shown that metal complexes of this compound enhance the efficacy of existing antibiotics like meropenem against resistant strains .

Case Study: NDM-1 Inhibitors

A study characterized a new class of NDM-1 inhibitors based on pyridine derivatives, demonstrating that these compounds could significantly reduce the minimum inhibitory concentration (MIC) of meropenem against resistant Enterobacteriaceae isolates. The findings suggest that 1-oxidopyridin-1-ium derivatives could play a critical role in combating antibiotic resistance .

Industrial Applications

In industrial settings, this compound finds use as:

- Stabilizing Agent : It stabilizes peroxides and peracids, which are important in various chemical processes.

- Sequestrant : The compound can sequester metal ions, preventing degradation in organic materials susceptible to metal ion contamination .

Environmental Considerations

Recent advancements focus on greener synthesis methods for producing 1-oxidopyridin-1-ium derivatives. These methods aim to reduce waste and improve yield while maintaining safety standards. For instance, one innovative approach uses readily available raw materials and minimizes hazardous waste generation during synthesis .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Monomer for polymers | High-performance materials |

| Pharmaceuticals | Antimicrobial agents | Combat antibiotic resistance |

| Industrial Chemistry | Stabilizing agent | Enhances stability of chemical processes |

| Environmental Chemistry | Green synthesis methods | Reduces waste and improves safety |

作用機序

The mechanism by which pyridine-2,6-dicarboxylic acid 1-oxide exerts its effects involves its ability to act as a chelating agent. It can bind to metal ions through its carboxylate and N-oxide groups, forming stable complexes. These complexes can interfere with metal-dependent biological processes, making the compound useful in various applications .

類似化合物との比較

Pyridine-2,6-dicarboxylic acid: Lacks the N-oxide group, making it less effective as a chelating agent.

Pyridine-2,5-dicarboxylic acid: Has a different carboxylate group arrangement, leading to different coordination properties.

Pyridine-2,3-dicarboxylic acid: Another isomer with distinct chemical behavior.

Uniqueness: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid is unique due to its N-oxide group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong metal chelation .

生物活性

1-Oxidopyridin-1-ium-2,6-dicarboxylic acid, also known as pyridine-2,6-dicarboxylic acid 1-oxide, is a heterocyclic compound with the molecular formula CHNO. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic properties. This article delves into the biological activity of this compound, supported by research findings and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with two carboxylic acid groups at the 2 and 6 positions and an N-oxide group. This unique configuration enhances its reactivity and biological properties compared to structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 183.12 g/mol |

| Solubility | Water and organic solvents |

The primary target of this compound is dihydrodipicolinate synthase (DHDPS) , an enzyme crucial in the lysine biosynthesis pathway. The compound interacts with this enzyme through electrophilic attack, leading to inhibition of the pathway that is absent in mammalian systems. This specificity suggests its potential as a novel antibacterial agent targeting bacterial cell wall synthesis without affecting human cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting essential biochemical pathways in bacteria, making it a candidate for developing new antibiotics.

Cytotoxic Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound's cytotoxicity was evaluated using MTT assays, revealing concentration-dependent effects:

| Cell Line | IC50 (µg/mL) | Viability (%) at IC50 |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

These results indicate that while the compound exhibits potent activity against cancer cells, it shows lower toxicity to normal cells .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in cultures treated with the compound, highlighting its potential as a broad-spectrum antibacterial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxicity of this compound on different cancer cell lines. The findings suggested that treatment with varying concentrations led to morphological changes indicative of apoptosis in cancer cells. The study concluded that the compound could induce cell death through apoptosis mechanisms .

Research Applications

The versatility of this compound extends beyond its biological activities:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent and antibiotic.

- Chemical Synthesis : Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs).

- Biological Studies : Explored for its interactions with various biomolecules and enzymes.

特性

IUPAC Name |

1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYHGVYVDMHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166562 | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15905-16-5 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15905-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。